Osteoblast-Adhesive Peptide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

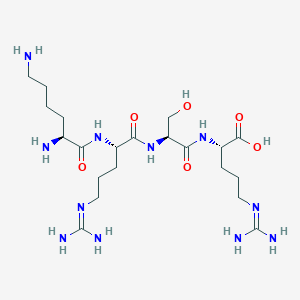

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOPRMBOLQDHOB-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437855 | |

| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193613-75-1 | |

| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Osteoblast-Adhesive Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and mechanisms of action of osteoblast-adhesive peptides. These peptides are crucial for the development of next-generation biomaterials for dental and orthopedic applications, as they are designed to enhance and support the adhesion of osteoblasts, the cells responsible for bone formation[1][2]. The guide details the experimental protocols for identifying and evaluating these peptides, presents quantitative data on their binding properties, and illustrates the key signaling pathways involved in their function.

Discovery of Osteoblast-Adhesive Peptides

A primary method for discovering novel peptides that bind to specific cell types, such as osteoblasts, is phage display technology. This high-throughput screening technique allows for the identification of peptides with high affinity and specificity to a target from a large library of random peptide sequences.

Phage Display Biopanning

Phage display involves using a library of bacteriophages that have been genetically engineered to express a variety of random peptides on their coat proteins[3][4]. The process, known as biopanning, involves rounds of selection where the phage library is exposed to target cells (in this case, human osteoblasts), and non-binding phages are washed away[3][4]. The bound phages are then eluted, amplified by infecting bacteria, and used for subsequent rounds of selection. This iterative process enriches the phage population with peptides that specifically bind to the target cells. After several rounds, individual phage clones are isolated, and their DNA is sequenced to identify the amino acid sequence of the binding peptide[3].

For example, a 12-mer peptide phage display library was used to screen for peptides that specifically bind to human calvarial osteoblasts[3]. After four rounds of screening, the peptide with the sequence MGWSWWPETWPM was identified as having the highest frequency of occurrence[3]. In another study, a phage display library was used to identify peptides that bind to tartrate-resistant acid phosphatase (TRAP), a protein found in osteoclast resorption lacunae, which serves as a binding site for osteoblasts[5][6]. This led to the discovery of a peptide with subnanomolar affinity for TRAP[5][6].

Characterization of Osteoblast-Adhesive Peptides

Once identified, these peptides are characterized to determine their binding affinity, specificity, and functional effects on osteoblasts. Osteoblasts adhere to surfaces through two primary mechanisms: integrin-mediated and proteoglycan-mediated adhesion[1][7][8].

Classes of Osteoblast-Adhesive Peptides

-

Integrin-Binding Peptides: Many adhesive proteins in the extracellular matrix, such as fibronectin and vitronectin, contain the Arg-Gly-Asp (RGD) sequence, which is recognized by integrin receptors on the cell surface[1][9][10]. Synthetic peptides containing the RGD motif, such as RGDS (Arg-Gly-Asp-Ser), have been shown to bind to osteoblasts and mediate their adhesion[11]. The binding of RGD peptides to integrins can trigger downstream signaling pathways that regulate cell survival, proliferation, and differentiation[9]. However, complete inhibition of osteoblast adhesion is often not achieved with RGD peptides alone, suggesting the involvement of other adhesion mechanisms[11].

-

Proteoglycan-Binding Peptides: The other major adhesion mechanism involves the interaction of cell surface heparan sulfate (B86663) proteoglycans with heparin-binding domains on extracellular matrix proteins[7][12]. The peptide KRSR (Lys-Arg-Ser-Arg) was designed to mimic these heparin-binding sites and has been shown to selectively enhance osteoblast adhesion through a proteoglycan-mediated mechanism[2][7][13]. This interaction is distinct from the integrin-RGD pathway, as blocking RGD-binding integrins does not inhibit cell adhesion to KRSR-modified surfaces[7][13].

Quantitative Data

The following table summarizes quantitative data for several osteoblast-adhesive peptides.

| Peptide Sequence | Target/Mechanism | Binding Affinity (Kd) | Key Findings | Reference |

| RGDS | Integrin-mediated adhesion | ~9.4 x 10⁻⁴ M | Binds to osteoblasts and partially inhibits adhesion to fibronectin. | [11] |

| KRSR | Proteoglycan-mediated adhesion | Not specified | Selectively enhances osteoblast adhesion, but not endothelial cells or fibroblasts. | [2][7] |

| MGWSWWPETWPM | Whole osteoblast binding | Not specified | Identified via phage display as a high-frequency osteoblast-binding peptide. | [3] |

| Clone 5 | Tartrate-Resistant Acid Phosphatase (TRAP) | Subnanomolar | Binds to TRAP in resorption lacunae, blocking osteoblast binding. | [5][6] |

| D2HVP (dimer) | Vitronectin-derived, protease-resistant | Not specified | Increased human osteoblast adhesion and proliferation at a surface density of 8.59 × 10⁻¹³ mol/cm². | [14] |

Signaling Pathways in Osteoblast Adhesion

The adhesion of osteoblasts to a surface via specific peptides initiates intracellular signaling cascades that are crucial for bone formation and implant osseointegration.

Integrin-Mediated Signaling

When RGD-containing peptides bind to integrins (such as αvβ3) on the osteoblast surface, it leads to the clustering of these receptors and the recruitment of various signaling proteins to form focal adhesions[15]. A key event is the phosphorylation of Focal Adhesion Kinase (FAK)[15]. Activated FAK can then trigger downstream pathways, including the ERK1/2 pathway, which is involved in cell proliferation and differentiation[15].

Proteoglycan-Mediated Signaling

Peptides like KRSR interact with heparan sulfate proteoglycans on the osteoblast membrane[7][12]. This binding mechanism is also crucial for cell adhesion and can act synergistically with integrin-mediated pathways. While the downstream signaling from proteoglycan binding is less characterized in this context, it is known to influence cytoskeletal organization and cell spreading, which are essential for stable adhesion.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of osteoblast-adhesive peptides.

Phage Display Biopanning Protocol

-

Target Preparation: Human calvarial osteoblasts are cultured to confluence in appropriate vessels and serve as the target cells[3].

-

Panning: The phage display peptide library (e.g., 1.5 x 10¹¹ pfu/mL) is incubated with the target osteoblasts for a defined period (e.g., 2 hours) to allow for binding[3][4].

-

Washing: Non-specifically bound phages are removed by washing the cells multiple times with a buffered solution containing a mild detergent (e.g., TBST)[4].

-

Elution: Specifically bound phages are eluted from the cells, often by using a low pH buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)[4].

-

Amplification: The eluted phages are used to infect a host bacterial strain (e.g., E. coli ER2738) and are amplified in culture[4].

-

Titration and Iteration: The amplified phage titer is determined, and the process is repeated for 3-5 rounds to enrich for high-affinity binders.

-

Analysis: After the final round, individual phage clones are isolated, and their DNA is sequenced to identify the peptide sequence[3]. The binding of positive clones is often confirmed using ELISA and immunofluorescence assays[3].

Osteoblast Adhesion Assay Protocol

-

Surface Preparation: Substrates (e.g., 96-well plates, titanium disks) are coated with the peptide of interest at a specific concentration (e.g., 1 µM) and incubated to allow for immobilization[14][16]. Control surfaces may include uncoated or silanized surfaces[14].

-

Cell Seeding: Human osteoblasts are seeded onto the functionalized surfaces at a specific density (e.g., 3 x 10⁵ cells) and incubated for a set period (e.g., 2 hours) to allow for adhesion[14].

-

Washing: Non-adherent cells are removed by gently washing the surfaces with a phosphate-buffered saline (PBS) solution[14].

-

Quantification: The number of adherent cells is quantified. A common method is the MTT assay, where the MTT reagent is added to the cells and incubated (e.g., 4 hours at 37°C)[14]. The resulting formazan (B1609692) product, which is proportional to the number of viable cells, is solubilized and its absorbance is measured with a spectrophotometer[14].

Immunofluorescence Staining for Adhesion Proteins

-

Cell Culture: Osteoblasts are cultured on peptide-functionalized glass coverslips for a specific duration (e.g., 24 hours)[14].

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent like 0.5% Triton X-100 to allow antibodies to enter the cell[14].

-

Blocking: Non-specific antibody binding sites are blocked by incubating with a solution such as 1% bovine serum albumin (BSA)[14].

-

Primary Antibody Incubation: Cells are incubated with a primary antibody targeting a protein of interest (e.g., anti-phospho FAK) for a set time (e.g., 2 hours)[14].

-

Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Visualization: The coverslips are mounted on slides, and the localization of the protein of interest is visualized using a fluorescence microscope. This can reveal the formation of focal adhesions and the organization of the cytoskeleton.

References

- 1. Novel osteoblast-adhesive peptides for dental/orthopedic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. [Phage display peptide library for screening the peptides that specifically bind to osteoblasts cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Use of a phage display technique to identify potential osteoblast binding sites within osteoclast lacunae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Design and function of novel osteoblast-adhesive peptides for chemical modification of biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bio-adhesive surfaces to promote osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of collagen I mimetic peptides on mesenchymal stem cell adhesion and differentiation, and on bone formation at hydroxyapatite surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RGDS tetrapeptide binds to osteoblasts and inhibits fibronectin-mediated adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and function of novel osteoblast-adhesive peptides for chemical modification of biomaterials. | Semantic Scholar [semanticscholar.org]

- 14. Selective Grafting of Protease-Resistant Adhesive Peptides on Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biomimetic peptides that engage specific integrin-dependent signaling pathways and bind to calcium phosphate surfaces. | Semantic Scholar [semanticscholar.org]

- 16. Osteoblast-like cell adhesion to bone sialoprotein peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The KRSR Sequence: A Technical Guide to its Function in Osteoblast Adhesion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide sequence Lysine-Arginine-Serine-Arginine (KRSR) has emerged as a significant bioactive motif for enhancing the specific adhesion of osteoblasts, the primary bone-forming cells. This technical guide provides a comprehensive overview of the function of the KRSR sequence in osteoblast adhesion, detailing its mechanism of action, quantitative effects on cell adhesion, and the experimental protocols used for its study. A key focus of this document is the elucidation of the signaling pathways potentially involved in KRSR-mediated osteoblast responses. This guide is intended to serve as a valuable resource for researchers and professionals in bone tissue engineering, biomaterial development, and orthopedic and dental medicine.

Introduction to the KRSR Sequence

The KRSR peptide is a biomimetic sequence designed to promote the selective attachment of osteoblasts to various substrates.[1][2] This selectivity is crucial in the development of orthopedic and dental implants, where rapid and stable integration with bone tissue (osseointegration) is paramount, while minimizing the adhesion of soft-tissue forming cells like fibroblasts.[3] The KRSR sequence is believed to mimic the heparin-binding domains found in several extracellular matrix (ECM) proteins involved in bone metabolism, such as fibronectin, vitronectin, and bone sialoprotein.[4]

Mechanism of KRSR-Mediated Osteoblast Adhesion

The primary mechanism by which the KRSR sequence promotes osteoblast adhesion is through its interaction with heparan sulfate (B86663) proteoglycans (HSPGs) on the osteoblast cell surface.[5][6] HSPGs, such as syndecans, are transmembrane proteins that act as co-receptors and are involved in cell adhesion, migration, and signaling. The positively charged arginine (R) and lysine (B10760008) (K) residues of the KRSR peptide are thought to electrostatically interact with the negatively charged sulfate groups of the heparan sulfate chains of these proteoglycans.[2][5]

While the interaction with HSPGs is the principal adhesion mechanism, some studies have hypothesized a potential secondary interaction with integrin receptors, specifically αvβ5, which is expressed by osteoblasts.[5] This dual-receptor interaction could potentially lead to synergistic signaling, further enhancing osteoblast adhesion and subsequent functions.

Quantitative Analysis of KRSR-Enhanced Osteoblast Adhesion

The functionalization of biomaterial surfaces with the KRSR peptide has been shown to significantly increase osteoblast adhesion. The following table summarizes quantitative data from key studies.

| Biomaterial Substrate | Cell Type | Adhesion Metric | Control Group | KRSR-Functionalized Group | Percent Increase | Citation(s) |

| Titanium (Ti) | Human Osteoblasts | Cell Density (cells/cm²) | Uncoated Ti | KRSR-Rosette Nanotubes on Ti | 122% | [1] |

| Nanocrystalline Hydroxyapatite (HA) | Human Osteoblasts | Cell Density (cells/cm²) | Unfunctionalized nano-crystalline HA | KRSR-functionalized nano-crystalline HA | Statistically significant increase | [2] |

| Conventional Hydroxyapatite (HA) | Human Osteoblasts | Cell Density (cells/cm²) | Unfunctionalized conventional HA | KRSR-functionalized conventional HA | Statistically significant increase | [2] |

| Calcium Aluminate (CA) | Primary Osteoblasts | Cell Adhesion | Unmodified CA | KRSR-modified CA | Statistically significant increase | [3] |

Signaling Pathways in KRSR-Mediated Osteoblast Adhesion

While the direct downstream signaling cascade initiated by KRSR binding in osteoblasts is still an active area of research, a putative pathway can be proposed based on known syndecan signaling in other cell types and general osteoblast adhesion signaling. Binding of the KRSR peptide to syndecan-4, a prominent HSPG on osteoblasts, is hypothesized to induce receptor clustering. This clustering can lead to the activation of Protein Kinase C (PKC), particularly the PKCε isoform, which has been implicated in syndecan-4 signaling.[7]

Activated PKC can then trigger downstream signaling cascades known to be crucial for osteoblast adhesion and differentiation, including the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK).[8][9][10][11] FAK is a key regulator of focal adhesion formation and cytoskeletal organization, while the ERK pathway is involved in cell proliferation and differentiation.

Below is a proposed signaling pathway diagram:

Experimental Protocols

Covalent Immobilization of KRSR Peptide on Titanium Surfaces

This protocol describes a common three-step method for the covalent attachment of thiol-containing KRSR peptides to titanium substrates.

Materials:

-

Titanium substrates

-

3-Aminopropyltriethoxysilane (APTES)

-

N-Succinimidyl 3-(maleimido)propionate (SMP)

-

Thiol-containing KRSR peptide (e.g., KRSRC)

-

Anhydrous toluene (B28343)

-

N,N-Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cleaning and Sterilization: Thoroughly clean titanium substrates by sonication in acetone, ethanol (B145695), and deionized water. Sterilize the substrates, for example, by autoclaving.

-

Silanization: Immerse the cleaned substrates in a solution of APTES in anhydrous toluene (e.g., 5% v/v) for 24 hours at room temperature to introduce amine groups onto the surface.

-

Washing: Rinse the substrates with toluene and ethanol to remove excess APTES and dry under a stream of nitrogen.

-

Cross-linker Reaction: Immerse the amine-functionalized substrates in a solution of SMP in DMF (e.g., 1 mg/mL) for 4 hours at room temperature to introduce maleimide (B117702) groups.

-

Washing: Rinse the substrates with DMF and PBS to remove unreacted SMP.

-

Peptide Immobilization: Immerse the maleimide-activated substrates in a solution of the thiol-containing KRSR peptide in PBS (e.g., 0.1 mg/mL) and incubate for 24 hours at 4°C. The thiol group of the cysteine residue will react with the maleimide group, forming a stable covalent bond.

-

Final Washing: Thoroughly rinse the substrates with PBS to remove non-covalently bound peptides.

Osteoblast Adhesion Assay

This protocol outlines a method for quantifying osteoblast adhesion to KRSR-functionalized and control surfaces.

Materials:

-

KRSR-functionalized and control substrates in a sterile multi-well plate

-

Osteoblast cell line (e.g., Saos-2, MC3T3-E1) or primary osteoblasts

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Crystal Violet solution

-

10% Acetic Acid solution

-

Microplate reader

Procedure:

-

Cell Seeding: Place the sterile substrates in a multi-well plate. Seed osteoblasts onto each substrate at a defined density (e.g., 1 x 10^4 cells/cm²) in complete culture medium.

-

Incubation: Incubate the plate for a predetermined time (e.g., 4 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.

-

Washing: Gently aspirate the medium and wash the wells twice with PBS to remove non-adherent cells.

-

Fixation: Add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the adherent cells.

-

Staining: Aspirate the PFA and add 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Aspirate the crystal violet solution and wash the wells extensively with deionized water until the water runs clear.

-

Solubilization: Add a fixed volume of 10% acetic acid to each well and incubate on a shaker for 15 minutes to solubilize the stain.

-

Quantification: Transfer the solubilized stain to a new 96-well plate and measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Conclusion and Future Directions

The KRSR peptide sequence is a potent promoter of selective osteoblast adhesion, primarily through its interaction with cell surface heparan sulfate proteoglycans. This property makes it a highly attractive candidate for the surface modification of orthopedic and dental implants to enhance osseointegration. While the precise downstream signaling pathways in osteoblasts are yet to be fully elucidated, the involvement of syndecan-mediated activation of PKC, FAK, and MAPK pathways is strongly suggested.

Future research should focus on definitively mapping the KRSR-initiated signaling cascade in osteoblasts. A deeper understanding of these molecular mechanisms will enable the rational design of next-generation biomaterials with optimized surface chemistries to not only promote adhesion but also to direct osteoblast differentiation and bone formation more effectively. Furthermore, long-term in vivo studies are necessary to validate the clinical efficacy of KRSR-functionalized implants in promoting robust and lasting bone-implant integration.

References

- 1. Tuning Cell Adhesion on Titanium with Osteogenic Rosette Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Increased osteoblast adhesion on physically optimized KRSR modified calcium aluminate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Osteogenic Peptides and Attachment Methods Determine Tissue Regeneration in Modified Bone Graft Substitutes [mdpi.com]

- 6. Increased osteoblast adhesion on nanograined Ti modified with KRSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A syndecan-4 binding peptide derived from laminin 5 uses a novel PKCε pathway to induce cross-linked actin network (CLAN) formation in human trabecular meshwork (HTM) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Focal Adhesion Kinase Plays a Role in Osteoblast Mechanotransduction In Vitro but Does Not Affect Load-Induced Bone Formation In Vivo | PLOS One [journals.plos.org]

- 10. Focal adhesion kinase plays a role in osteoblast mechanotransduction in vitro but does not affect load-induced bone formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway | eLife [elifesciences.org]

The Core Mechanisms of Proteoglycan-Mediated Osteoblast Adhesion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate process of bone formation and remodeling is critically dependent on the adhesion of osteoblasts to the extracellular matrix (ECM). This adhesion is not merely a physical tethering but a complex signaling nexus that dictates osteoblast proliferation, differentiation, and matrix deposition. Proteoglycans (PGs), a diverse family of macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains, are key players in orchestrating these events. This technical guide provides a comprehensive overview of the mechanisms by which major proteoglycans, including syndecans, decorin, biglycan (B1168362), and perlecan, mediate osteoblast adhesion and transduce downstream signals that regulate bone formation.

Core Proteoglycans in Osteoblast Adhesion

Osteoblasts utilize a sophisticated repertoire of cell surface and ECM-associated proteoglycans to interact with their microenvironment. The primary proteoglycans implicated in osteoblast adhesion include the transmembrane syndecan family, particularly syndecan-2, and the small leucine-rich proteoglycans (SLRPs) decorin and biglycan, as well as the multi-domain proteoglycan perlecan, a key component of the bone marrow niche.

Data Presentation: Quantitative Insights into Proteoglycan Interactions

Understanding the quantitative aspects of proteoglycan interactions is crucial for elucidating their biological functions and for the development of targeted therapeutics. The following table summarizes available quantitative data on the binding affinities of key proteoglycans and their ligands in the context of osteoblast biology.

| Proteoglycan | Binding Partner | Cell Type/System | Method | Binding Affinity (Kd) | Reference(s) |

| Decorin | TGF-β1 | Osteoblastic MC3T3-E1 cells | Scatchard Analysis | 0.3 nM (high affinity), 5 nM (low affinity) | [1][2] |

| Syndecan-2 | Fibronectin | Osteoblastic cells | Qualitative evidence of binding exists, but specific quantitative affinity data (Kd) in osteoblasts is not readily available in the literature. | N/A | [2] |

Signaling Pathways in Proteoglycan-Mediated Osteoblast Adhesion

Proteoglycan-mediated adhesion initiates a cascade of intracellular signaling events that regulate osteoblast behavior. These pathways are often complex and involve extensive crosstalk with other cell surface receptors, such as integrins.

Syndecan-2 Signaling in Osteoblast Adhesion

Syndecan-2 expression increases during osteoblast differentiation and plays a pivotal role in cell adhesion and cytoskeletal organization[2][3]. While direct binding of syndecan-2 to fibronectin in osteoblasts has been noted, it also contributes to adhesion to fibronectin-transglutaminase complexes[2]. The signaling cascade involves the following key steps:

-

Interaction with the ECM: The heparan sulfate (B86663) chains of syndecan-2 interact with heparin-binding domains of ECM proteins.

-

Crosstalk with Integrins: Although direct physical interaction is not the primary mechanism, syndecan-2 signaling cooperates with integrin-mediated adhesion[2].

-

Cytoskeletal Linkage: The cytoplasmic domain of syndecan-2 interacts with proteins of the ERM (ezrin, radixin, and moesin) family, which link the plasma membrane to the actin cytoskeleton[2].

-

Activation of Downstream Kinases: Syndecan-2 induces actin polymerization and stress fiber formation through a pathway involving Protein Kinase A (PKA)[2]. It also modulates the RhoA pathway, impacting cytoskeletal dynamics[2].

Syndecan-2 Adhesion Signaling Pathway.

Decorin and Biglycan Signaling

Decorin and biglycan are SLRPs that play crucial roles in bone matrix organization and signaling.

-

Decorin: Decorin interacts with TGF-β, modulating its bioavailability and signaling, which is critical for bone formation[1][2].

-

Biglycan: Biglycan has been shown to signal through Toll-like receptors (TLRs), specifically TLR2 and TLR4, activating downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade (including ERK and p38) and the NF-κB pathway[4][5]. This signaling promotes osteoblast differentiation[1]. Biglycan also engages in crosstalk with the Wnt signaling pathway by binding to Wnt3a and its co-receptor LRP6[4].

Biglycan Signaling in Osteoblasts.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to advancing our understanding of proteoglycan-mediated osteoblast adhesion.

Osteoblast Adhesion Assay

This protocol outlines a standard method for quantifying osteoblast adhesion to a substrate.

Materials:

-

Osteoblast cell line (e.g., MC3T3-E1) or primary osteoblasts

-

Cell culture medium (e.g., α-MEM with 10% FBS)

-

96-well tissue culture plates

-

Substrate for coating (e.g., fibronectin, collagen, or purified proteoglycan)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the desired substrate at a predetermined concentration (e.g., 10 µg/mL fibronectin) and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Seeding: Harvest osteoblasts and resuspend them in serum-free medium. Seed the cells into the coated wells at a density of 2-5 x 10^4 cells per well.

-

Adhesion Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes) to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be varied to modulate the stringency of the assay.

-

Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.

-

Quantification: Wash the wells with water to remove excess stain and allow to dry. Solubilize the stain by adding 10% acetic acid to each well and measure the absorbance at 570-590 nm using a microplate reader.

Osteoblast Adhesion Assay Workflow.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful label-free technique to measure the kinetics and affinity of molecular interactions in real-time.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a-immobilized ligand. This change is proportional to the mass bound to the surface.

General Protocol:

-

Ligand Immobilization: Covalently immobilize one of the interacting partners (the ligand, e.g., a purified proteoglycan) onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the other interacting partner (the analyte, e.g., an ECM protein or growth factor) over the sensor surface.

-

Association and Dissociation Monitoring: Monitor the binding (association) and subsequent unbinding (dissociation) in real-time by recording the SPR signal (measured in Resonance Units, RU).

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion and Future Directions

Proteoglycans are integral to the regulation of osteoblast adhesion, a process that is fundamental to bone formation. Through their interactions with the ECM and as co-receptors for various signaling molecules, proteoglycans such as syndecan-2, decorin, and biglycan orchestrate a complex network of signaling pathways that control osteoblast function. While significant progress has been made in elucidating these mechanisms, further research is needed to fully understand the intricate crosstalk between different proteoglycan families and other adhesion receptors. A deeper understanding of these processes will be invaluable for the development of novel therapeutic strategies for bone regeneration and the treatment of skeletal disorders. The lack of precise quantitative data for some key interactions, such as that between syndecan-2 and fibronectin in osteoblasts, highlights an area for future investigation that could provide critical insights into the molecular basis of osteoblast adhesion.

References

- 1. Matrix protein biglycan induces osteoblast differentiation through extracellular signal-regulated kinase and Smad pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of syndecan-2 in osteoblast biology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of syndecan-2 in osteoblast biology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biglycan in the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Osteoblast-Adhesive Peptides in Bone Tissue Engineering

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Bone tissue engineering aims to regenerate lost or damaged bone using a combination of biomaterial scaffolds, cells, and bioactive molecules. A critical challenge is ensuring effective cell attachment and subsequent function on these scaffolds. Osteoblast-adhesive peptides, short amino acid sequences often derived from extracellular matrix (ECM) proteins, have emerged as a powerful tool to enhance the bioactivity of synthetic biomaterials. By mimicking natural cell-binding motifs, these peptides promote osteoblast adhesion, proliferation, and differentiation, ultimately leading to improved bone formation and osseointegration. This guide provides an in-depth analysis of the mechanisms, key peptides, and applications in the field, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and procedural workflows.

Introduction to Bioactive Peptides in Bone Regeneration

Bone defects resulting from trauma, disease, or surgery present a significant clinical challenge.[1] While autografts are the current gold standard, they are limited by donor site morbidity and availability. Tissue engineering offers a promising alternative by creating scaffolds that support and guide the body's natural healing processes.[1][2] The success of these scaffolds hinges on their ability to interact with and instruct host cells, particularly osteoblasts and their progenitors.[3]

The native bone ECM provides both structural support and a rich array of biochemical cues that regulate cell behavior.[1][2] Key ECM proteins like collagen, fibronectin, and vitronectin contain specific domains that bind to cell surface receptors, primarily integrins, to mediate cell adhesion.[4][5] Osteoblast-adhesive peptides are synthetic mimics of these domains, designed to be immobilized on otherwise bio-inert scaffold materials to confer biological activity.[2][6] Peptides offer several advantages over whole proteins, including lower production costs, greater stability, reduced immunogenicity, and the ability to be fixed at high densities.[7] The most widely studied of these is the Arginine-Glycine-Aspartic acid (RGD) sequence, found in numerous ECM proteins.[5]

Mechanism of Action: From Adhesion to Osteogenesis

The primary mechanism by which these peptides function is through the engagement of specific cell surface integrins, triggering a cascade of intracellular signals that promote osteogenic differentiation.

Integrin-Mediated Adhesion

Integrins are transmembrane heterodimeric receptors (composed of α and β subunits) on the osteoblast surface that act as the crucial link between the extracellular environment and the intracellular cytoskeleton.[8][9] Different peptide sequences are recognized by specific integrin pairs. For instance, the RGD motif is primarily recognized by αvβ3 and α5β1 integrins, which are highly expressed on osteoblasts and are pivotal for their function.[4][6] Other peptides, like the GFOGER sequence from collagen, selectively bind to the α2β1 integrin.[10] This specific binding initiates the adhesion process, leading to cell spreading and the formation of focal adhesion complexes.[8][11]

Downstream Signaling Pathways

The clustering of integrins upon binding to immobilized peptides activates intracellular signaling cascades critical for osteoblast function.[8][9] This process translates the physical act of adhesion into biochemical signals that direct gene expression.

-

Focal Adhesion Kinase (FAK) Activation: The initial step is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at the site of integrin clustering.[8][11]

-

Activation of PI3K/Akt and MAPK/ERK Pathways: Phosphorylated FAK serves as a docking site for other signaling proteins, leading to the activation of two major pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[8][9] It can also lead to the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), which in turn stabilizes β-catenin, allowing it to translocate to the nucleus and activate Wnt target genes involved in osteogenesis.[12]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases (ERK1/2), is strongly implicated in osteoblast differentiation.[9][12]

-

-

RUNX2 Activation: Both the PI3K/Akt and MAPK/ERK pathways converge on the phosphorylation and activation of Runt-related transcription factor 2 (RUNX2).[8][12] RUNX2 is the master transcription factor for osteogenesis, driving the expression of key bone-related genes such as alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), and bone sialoprotein (BSP).[13][14]

Key Osteoblast-Adhesive Peptides

While RGD is the most prevalent, a variety of other peptide sequences have been developed to enhance bone regeneration, some targeting different receptors or mimicking other ECM proteins.

-

RGD (Arginine-Glycine-Aspartic acid): The principal integrin-binding motif found in fibronectin, vitronectin, and bone sialoprotein.[5] It is highly effective at promoting the attachment of numerous cell types, including osteoblasts.[5][15]

-

GFOGER (Glycine-Phenylalanine-Hydroxyproline-Glycine-Glutamate-Arginine): A collagen-mimetic peptide that selectively binds to the α2β1 integrin, a crucial event for osteoblastic differentiation.[10] Scaffolds coated with GFOGER have been shown to improve peri-implant bone regeneration.[5][10]

-

P-15: A 15-amino acid synthetic peptide identical to the cell-binding domain of type I collagen.[7] It has been demonstrated extensively to enhance the adhesion, differentiation, and proliferation of cells involved in bone formation.[7]

-

FHRRIKA (Phe-His-Arg-Arg-Ile-Lys-Ala): A sequence derived from the heparin-binding domain of bone sialoprotein that enhances osteoblast adhesion, spreading, and mineralization.[13]

-

KRSR (Lys-Arg-Ser-Arg): A novel peptide sequence designed to selectively enhance osteoblast adhesion mediated by heparan sulfate (B86663) proteoglycans, demonstrating that mechanisms other than integrin binding can be targeted.[16][17]

-

Osteogenic Growth Peptide (OGP): A 14-amino acid peptide that exerts an anabolic effect on bone cells, increasing proliferation, differentiation, and matrix mineralization.[10][13]

Applications in Bone Tissue Engineering

The primary application of these peptides is the surface functionalization of biomaterial scaffolds to improve their biological performance and integration with host tissue.

Scaffold Functionalization

Peptides can be attached to a wide range of materials, including metals (e.g., titanium), ceramics (e.g., hydroxyapatite), and polymers (e.g., PCL, PLLA).[6][18][19] The goal is to create a bioactive surface that actively promotes bone cell attachment and growth.[18] Methods for immobilization range from simple physical adsorption to covalent chemical bonding, with the latter providing greater stability.[15]

References

- 1. Bioinspired synthetic peptide-based biomaterials regenerate bone through biomimicking of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of synthetic peptides on osteoblast adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and function of RGD peptides involved in bone biology - ProQuest [proquest.com]

- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Osteogenic Peptide P-15 for Bone Regeneration: A Narrative Review of the Evidence for a Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insight into the role of Integrins and Integrins-targeting biomaterials in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of peptides in bone healing and regeneration: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ors.org [ors.org]

- 12. Wnt/β-Catenin Signaling Mediates Osteoblast Differentiation Triggered by Peptide-induced α5β1 Integrin Priming in Mesenchymal Skeletal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of bioactive peptides to modify materials for bone tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in design and applications of biomimetic self-assembled peptide hydrogels for hard tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Osteogenic Peptides and Attachment Methods Determine Tissue Regeneration in Modified Bone Graft Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and function of novel osteoblast-adhesive peptides for chemical modification of biomaterials. | Semantic Scholar [semanticscholar.org]

- 17. lifetein.com [lifetein.com]

- 18. mdpi.com [mdpi.com]

- 19. Fabrication of Scaffolds for Bone-Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of KRSR Peptide for Osteoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide KRSR (Lys-Arg-Ser-Arg) has emerged as a significant bioactive motif in the field of bone tissue engineering and regenerative medicine. Its specificity for osteoblasts, the primary bone-forming cells, makes it a compelling candidate for the functionalization of biomaterials to enhance osseointegration and promote targeted bone regeneration. This technical guide provides an in-depth exploration of the mechanisms underlying KRSR's osteoblast specificity, detailed experimental protocols for its evaluation, and a summary of the current understanding of its signaling pathways.

Introduction: The Basis of KRSR's Osteoblast Specificity

The KRSR peptide sequence is a heparin-binding domain found in several key proteins of the bone extracellular matrix, including bone sialoprotein, fibronectin, vitronectin, and osteopontin.[1] This inherent association with the bone microenvironment provides the first clue to its biological function. The primary mechanism behind KRSR's specificity for osteoblasts lies in its high affinity for heparan sulfate (B86663) proteoglycans (HSPGs) which are abundantly expressed on the surface of osteoblasts.[2][3] This interaction is thought to be more pronounced on osteoblasts compared to other cell types like fibroblasts, contributing to the selective adhesion of bone-forming cells.[1]

Furthermore, some studies suggest a potential secondary binding site for KRSR on osteoblasts: the αvβ5 integrin receptor.[4] The dual-receptor interaction could further enhance the specificity and strength of osteoblast adhesion to KRSR-functionalized surfaces. While the peptide has been shown to promote the selective adhesion of osteoblasts, some evidence suggests that under certain conditions, such as on specific biomaterial surfaces, it may also increase the adhesion of fibroblasts, albeit to a lesser extent than osteoblasts.[5] The surface topography of the material to which KRSR is immobilized also plays a crucial role in influencing cell proliferation, in some cases more so than the peptide itself.[6]

Quantitative Data on Osteoblast Specificity

A comprehensive quantitative comparison of KRSR's effects on osteoblasts versus other cell types is still an active area of research. However, available studies consistently demonstrate a preferential enhancement of osteoblast functions. The following tables summarize the qualitative and semi-quantitative findings from the literature.

Table 1: Comparative Adhesion of Osteoblasts and Fibroblasts to KRSR-Functionalized Surfaces

| Cell Type | Substrate | Adhesion Effect of KRSR | Key Findings |

| Osteoblasts | Nanocrystalline Hydroxyapatite (B223615) | Increased adhesion | KRSR functionalization significantly increased osteoblast adhesion compared to non-functionalized surfaces and surfaces with a scrambled KSRR peptide.[1] |

| Fibroblasts | Nanocrystalline Hydroxyapatite | Inhibited adhesion | The same study noted that KRSR peptides have been shown to inhibit the adhesion of soft-tissue forming cells like fibroblasts.[1] |

| Osteoblasts | Calcium Aluminate | Increased adhesion | KRSR was found to increase osteoblast adhesion to the surface of calcium aluminate.[5] |

| Fibroblasts (NIH 3T3) | Calcium Aluminate | Increased adhesion | Both RGD and KRSR peptides were found to increase fibroblast adhesion to the calcium aluminate surface.[5] |

Table 2: Proliferative Effects of KRSR on Osteoblasts and Fibroblasts

| Cell Type | Substrate | Proliferation Effect of KRSR | Key Findings |

| Osteoblasts | Rough Titanium | Proliferation influenced more by topography | The difference in osteoblast and fibroblast proliferation was more significantly influenced by surface topography than by the presence of surface-bound KRSR.[6] |

| Fibroblasts | Rough Titanium | Proliferation influenced more by topography | Similar to osteoblasts, fibroblast proliferation was more dependent on the surface roughness than on the KRSR functionalization.[6] |

Table 3: Osteogenic Differentiation Markers Induced by KRSR in Osteoblasts

| Marker | Effect of KRSR | Key Findings |

| Alkaline Phosphatase (ALP) Activity | Increased | KRSR-coated surfaces show enhanced osteogenic differentiation, with ALP activity being a key early marker.[7] |

| Mineralization | Increased | The combination of KRSR with RGD synergistically enhanced the mineralization of Saos-2 osteoblastic cells.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the specificity and efficacy of the KRSR peptide.

Peptide Immobilization on a Titanium Surface

This protocol describes the covalent immobilization of KRSR peptide onto a titanium surface, a common substrate for orthopedic and dental implants.

-

Surface Preparation:

-

Mechanically polish titanium discs to a mirror finish.

-

Clean the discs by sonication in acetone, followed by ethanol (B145695) and deionized water (15 minutes each).

-

Dry the discs under a stream of nitrogen.

-

-

Surface Activation (Silanization):

-

Immerse the cleaned titanium discs in a 2% (v/v) solution of 3-aminopropyltriethoxysilane (B1664141) (APTES) in anhydrous toluene.

-

Heat the solution at 70°C for 1 hour under a nitrogen atmosphere.

-

Rinse the discs thoroughly with toluene, ethanol, and deionized water.

-

Cure the silane (B1218182) layer by baking at 110°C for 30 minutes.

-

-

Peptide Conjugation:

-

Prepare a solution of KRSR peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Immerse the APTES-functionalized titanium discs in the peptide solution.

-

Add a crosslinker, such as glutaraldehyde, to facilitate covalent bonding between the amine groups on the surface and the peptide.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Rinse the discs extensively with buffer and deionized water to remove any non-covalently bound peptide.

-

Dry the functionalized discs under sterile conditions.

-

Cell Adhesion Assay

This assay quantifies the attachment of cells to the KRSR-functionalized surface compared to control surfaces.

-

Cell Seeding:

-

Place the sterile KRSR-functionalized and control (uncoated or scrambled peptide-coated) discs in a 24-well plate.

-

Trypsinize and count osteoblasts and fibroblasts.

-

Seed the cells onto the discs at a density of 1 x 10^4 cells/cm².

-

Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.

-

-

Washing and Fixation:

-

Gently wash the discs twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes.

-

-

Staining and Quantification:

-

Stain the fixed cells with a suitable dye, such as crystal violet or DAPI (for nuclear staining).

-

For crystal violet, solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm.

-

For DAPI, visualize and count the number of adherent cells per unit area using a fluorescence microscope.

-

Compare the number of adherent cells on KRSR-functionalized surfaces to control surfaces for both osteoblasts and fibroblasts.

-

Alkaline Phosphatase (ALP) Activity Assay

This assay measures an early marker of osteogenic differentiation.

-

Cell Culture:

-

Seed osteoblasts on KRSR-functionalized and control surfaces and culture in an osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) for 7-14 days.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).

-

-

Enzymatic Reaction:

-

Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysates.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding NaOH.

-

-

Quantification:

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford protein assay.

-

Alizarin Red S Staining for Mineralization

This assay visualizes the deposition of calcium, a late marker of osteoblast differentiation.

-

Cell Culture:

-

Culture osteoblasts on KRSR-functionalized and control surfaces in an osteogenic differentiation medium for 21-28 days.

-

-

Fixation and Staining:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Rinse with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

-

Washing and Visualization:

-

Wash thoroughly with deionized water to remove excess stain.

-

Visualize the red-orange calcium deposits under a microscope.

-

-

Quantification (Optional):

-

To quantify the mineralization, destain by incubating with 10% cetylpyridinium (B1207926) chloride.

-

Measure the absorbance of the extracted stain at 562 nm.

-

Signaling Pathways

The binding of KRSR to the osteoblast surface initiates intracellular signaling cascades that promote adhesion, proliferation, and differentiation. The primary and potential secondary signaling pathways are illustrated below.

Primary Signaling via Heparan Sulfate Proteoglycans (HSPGs)

The interaction of KRSR with HSPGs is the principal mechanism driving its biological effects. HSPGs act as co-receptors for various growth factors and morphogens that are crucial for osteoblast function.

KRSR binding to HSPGs can concentrate local growth factors like Bone Morphogenetic Proteins (BMPs) and Fibroblast Growth Factors (FGFs) at the cell surface, enhancing their interaction with their respective receptors.[2][8] This amplified signaling through pathways such as the Smad and MAPK pathways leads to the upregulation of key osteogenic transcription factors like Runx2, and subsequently, the expression of osteoblast-specific genes such as alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN).

Potential Secondary Signaling via αvβ5 Integrin

A hypothesized secondary mechanism involves the αvβ5 integrin, which is known to be expressed on osteoblasts.

If KRSR binds to the αvβ5 integrin, it could activate focal adhesion kinase (FAK), a key mediator of integrin signaling. This can lead to the activation of downstream pathways such as the Src-JNK pathway, which has been implicated in the nuclear translocation of the transcriptional co-activators YAP and TAZ.[9] Nuclear YAP/TAZ can then promote the expression of genes involved in osteogenesis.

Experimental Workflow for Assessing KRSR Specificity

The following diagram outlines a logical workflow for the comprehensive evaluation of KRSR peptide's specificity for osteoblasts.

Conclusion and Future Directions

The KRSR peptide demonstrates a clear specificity for osteoblasts, primarily mediated by its interaction with cell surface heparan sulfate proteoglycans. This selective binding promotes osteoblast adhesion, and subsequent differentiation, making it a valuable tool for the bio-functionalization of materials in bone tissue engineering. While the general signaling mechanisms are understood, further research is required to elucidate the precise downstream signaling events following KRSR-HSPG binding and to confirm the role and signaling cascade of the αvβ5 integrin as a potential secondary receptor. A more extensive quantitative analysis comparing the dose-dependent effects of KRSR on osteoblasts versus a wider range of cell types would be invaluable for optimizing its application in clinical settings. The synergistic effects of co-immobilizing KRSR with other bioactive motifs, such as RGD, also present a promising avenue for the development of next-generation biomaterials with enhanced osteogenic potential.

References

- 1. Increased osteoblast adhesion on nanoparticulate crystalline hydroxyapatite functionalized with KRSR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteoglycans and osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased osteoblast adhesion on nanograined Ti modified with KRSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Increased osteoblast adhesion on physically optimized KRSR modified calcium aluminate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the response of cultured osteoblasts and osteoblasts outgrown from rat calvarial bone chips to nonfouling KRSR and FHRRIKA-peptide modified rough titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Designer Self-Assembling Peptide Nanofiber Scaffolds Significantly Enhance Osteoblast Proliferation, Differentiation and 3-D Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heparan sulfate proteoglycans (HSPGs) modulate BMP2 osteogenic bioactivity in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrin αv in the mechanical response of osteoblast lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

Peptide-Mediated Bone Formation: A Technical Guide to Basic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bone tissue engineering is increasingly focused on the use of synthetic peptides as alternatives to traditional growth factors for stimulating bone regeneration. Peptides, which are short chains of amino acids, can mimic the functional domains of larger proteins involved in osteogenesis, offering advantages such as lower production costs, higher specificity, and reduced immunogenicity.[1] This technical guide provides an in-depth overview of the fundamental research into peptide-mediated bone formation. It details the key signaling pathways activated by osteogenic peptides, provides comprehensive protocols for essential in vitro and in vivo experiments, and presents quantitative data from seminal studies in a structured format for comparative analysis. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel peptide-based therapeutics for bone repair and regeneration.

Introduction to Osteogenic Peptides

Bone regeneration is a complex physiological process involving the recruitment, proliferation, and differentiation of osteoprogenitor cells.[2] Bioactive peptides have emerged as a promising class of molecules to stimulate and guide these processes. Derived from the active domains of components within the bone's extracellular matrix (ECM) or from signaling proteins, these peptides can initiate the cascade of osteogenesis, mineralization, and new bone formation.[3]

Several classes of osteogenic peptides have been discovered and are under active investigation, including:

-

Bone Morphogenetic Protein (BMP)-Derived Peptides: Mimicking the potent osteoinductive properties of BMPs.[4]

-

Collagen-Derived Peptides: Such as P-15, which corresponds to the cell-binding domain of type I collagen, enhancing cell adhesion and differentiation.[1]

-

Parathyroid Hormone-Related Protein (PTHrP) Peptides: Fragments of PTHrP that have demonstrated anabolic effects on bone.[5]

-

Extracellular Matrix (ECM)-Derived Peptides: Including motifs from fibronectin (RGD) and osteopontin (B1167477) (SVVYGLR, CBM) that interact with cell surface receptors to promote osteogenic responses.[4][6][7]

-

Circulating Peptides: Such as Osteogenic Growth Peptide (OGP), found in mammalian blood, which has anabolic effects on bone cells.[7][8]

The primary mechanism of action for many of these peptides involves three key phases: (1) Attachment: Enhancing the adhesion of osteoprogenitor cells to a scaffold or implant surface. (2) Activation: Triggering intracellular signaling cascades that initiate osteogenic differentiation. (3) Amplification: Promoting cell proliferation and the deposition of mineralized bone matrix.[1][2]

Core Signaling Pathways in Peptide-Mediated Osteogenesis

The osteoinductive activity of peptides is mediated by their interaction with cell surface receptors, which in turn activates downstream signaling pathways crucial for osteoblast differentiation. The two most prominent pathways are the BMP/Smad and Wnt/β-catenin pathways.

BMP/Smad Signaling Pathway

Bone Morphogenetic Proteins (BMPs) and their mimetic peptides are powerful inducers of bone formation. Their signals are transduced through the canonical Smad pathway. The process begins when the peptide ligand binds to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the Type I receptor, which then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[9][10] These phosphorylated R-Smads form a complex with the common mediator Smad4. The entire complex then translocates to the nucleus, where it acts as a transcription factor, activating the expression of key osteogenic genes like RUNX2 and Osterix (Osx), which are master regulators of osteoblast differentiation.[9][11]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for both bone development and the maintenance of bone mass in adults.[12] In the canonical pathway, Wnt ligands (or their peptide mimetics) bind to a receptor complex consisting of a Frizzled (FZD) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[13][14] This binding event recruits the Dishevelled (Dsh) protein, which inhibits a "destruction complex" composed of Axin, GSK3-β, and APC.[15] When active, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the complex, β-catenin is no longer phosphorylated and can accumulate in the cytoplasm.[15] This stable β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes, including RUNX2, promoting osteoblast proliferation and differentiation.[15][16]

Experimental Methodologies

Evaluating the osteogenic potential of novel peptides requires a combination of robust in vitro and in vivo experimental models.

General Experimental Workflow

The development and validation of an osteogenic peptide typically follows a multi-stage process. It begins with peptide design and synthesis, followed by a series of in vitro assays to screen for bioactivity. Promising candidates are then advanced to in vivo animal models to assess bone regeneration in a physiological context.

Key In Vitro Experimental Protocols

In vitro assays are crucial for the initial screening and mechanistic study of osteogenic peptides. They typically utilize mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1).[17]

Protocol: Osteogenic Differentiation of Mesenchymal Stem Cells

-

Cell Seeding:

-

Culture human or mouse MSCs in a growth medium until they reach approximately 80% confluency.[18]

-

Trypsinize and count the cells using a hemocytometer.

-

Seed the cells into multi-well plates (e.g., 24-well plate) at a density of ~4.2 x 10³ cells/cm².

-

Incubate at 37°C and 5% CO₂ until cells are 50-70% confluent.

-

-

Induction of Differentiation:

-

Aspirate the growth medium and replace it with an Osteogenic Induction Medium. A standard induction medium consists of a base medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.[19]

-

To test the peptide, add it to the induction medium at various concentrations. Include a positive control (e.g., BMP-2) and a negative control (induction medium without peptide).

-

Replace the medium every 2-3 days for a period of 14-28 days.[18]

-

-

Assessment of Osteogenic Markers:

-

Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation.

-

At day 7-14, lyse the cells and measure ALP activity using a colorimetric assay that detects the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol.[20] Quantify absorbance at 405 nm.

-

-

Gene Expression Analysis:

-

At various time points (e.g., day 3, 7, 14), isolate total RNA from the cells.

-

Perform reverse transcriptase PCR (RT-PCR) or quantitative PCR (qPCR) to measure the expression levels of key osteogenic genes, such as RUNX2, Osterix, Alkaline Phosphatase (ALPL), Collagen Type I (COL1A1), and Osteocalcin (BGLAP).[4][20]

-

-

-

Assessment of Matrix Mineralization:

-

Alizarin Red S Staining: This stain binds to calcium deposits in the mineralized matrix, a hallmark of late-stage osteoblast differentiation.

-

At day 14-28, fix the cells with 10% formalin for 15-30 minutes.[18][21]

-

Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-45 minutes.[18]

-

Wash away excess stain and visualize the red-orange mineralized nodules.

-

For quantification, the stain can be extracted with a solvent (e.g., 10% acetic acid) and the absorbance measured at ~405 nm.[19]

-

-

Key In Vivo Experimental Protocols

In vivo studies are essential to confirm the bone-forming efficacy of a peptide in a complex biological environment. The critical-size calvarial defect model in rodents is a widely used standard.

Protocol: Rat Calvarial Defect Model

-

Animal Model and Anesthesia:

-

Use skeletally mature male Sprague-Dawley rats (or similar strain).

-

Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

-

-

Surgical Procedure:

-

Shave and disinfect the surgical site on the scalp. Make a sagittal incision to expose the parietal bones.

-

Using a trephine burr under constant saline irrigation, create a full-thickness, critical-size circular defect (typically 5-8 mm in diameter) in the center of each parietal bone.[22] A critical-size defect is one that will not heal spontaneously during the animal's lifetime.

-

Carefully remove the bone disc without damaging the underlying dura mater.

-

-

Implantation of Peptide/Scaffold:

-

The peptide is typically delivered via a carrier scaffold (e.g., collagen sponge, hydroxyapatite (B223615) granules). The peptide can be pre-loaded onto the scaffold.

-

Fill the defect with one of the following: (a) Scaffold with peptide (experimental group), (b) Scaffold only (vehicle control), (c) Empty defect (negative control), or (d) Autograft bone (positive control).[22][23]

-

Suture the periosteum and skin layers.

-

-

Post-Operative Care and Analysis:

-

Administer analgesics post-surgery and monitor the animals.

-

Euthanize the animals at predefined time points (e.g., 4, 8, or 12 weeks).

-

Harvest the calvaria for analysis.

-

-

Evaluation of Bone Regeneration:

-

Micro-Computed Tomography (μCT): Perform high-resolution 3D imaging to quantify the new bone volume (BV), bone mineral density (BMD), and the percentage of defect closure.

-

Histological Analysis: Decalcify the specimens, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to observe tissue morphology and new bone formation. Use Masson's Trichrome stain to visualize collagen deposition.[24]

-

Immunohistochemistry: Use specific antibodies to detect the presence of osteogenic markers like Osteocalcin or Collagen Type I within the newly formed tissue.

-

Quantitative Data on Peptide-Mediated Bone Formation

The following tables summarize quantitative data from representative studies, highlighting the efficacy of various peptides in promoting osteogenic outcomes both in vitro and in vivo.

Table 1: In Vitro Osteogenic Activity of Selected Peptides

| Peptide (Class) | Cell Type | Concentration | Assay | Outcome | Fold Change vs. Control | Reference |

| PTHrP 1-141 | MC3T3-E1 | 50 pM (24h) | Mineralization | Area of mineralization | ~3.5x | |

| PTHrP 1-141 | MC3T3-E1 | 50 pM (24h) | ALP Activity | Enzyme activity | ~2.5x | |

| PTHrP 1-141 | MC3T3-E1 | 50 pM (24h) | Osteocalcin | Protein level | ~4.0x | |

| LMWCP | MC3T3-E1 | 200 µg/mL | ALP Activity | Enzyme activity | ~1.6x | [17] |

| LMWCP | MC3T3-E1 | 200 µg/mL | Mineralization | Calcium deposition | ~1.8x | [17] |

| BFP-4 | BMSCs | 100 ng/mL | ALP Activity | Enzyme activity | ~2.2x | [25] |

| BFP-4 | BMSCs | 100 ng/mL | Mineralization | Calcium concentration | ~2.0x | [25] |

| SOP | MC3T3-E1 | 7 µM | Mineralization | Alizarin Red S Staining | Significant increase | [26] |

| PB1d6A9 | Mouse Osteoblasts | 5 µM | Gene Expression | Col1a1, Alpl, Bglap | Significant upregulation | [27] |

LMWCP: Low-Molecular-Weight Collagen Peptide; BFP-4: Bone-Forming Peptide-4; SOP: Soybean Peptide; PB1d6A9: Dimerized PlexinB1-binding peptide.

Table 2: In Vivo Bone Regeneration with Selected Peptides

| Peptide (Class) | Animal Model | Defect/Site | Treatment Group | Time Point | Key Outcome | Result | Reference |

| B2A2-K-NS | Rabbit Ulna | Non-critical defect | B2A2-K-NS in carrier | 6 weeks | Radiographic Bone Density | Significant increase vs. carrier | [24] |

| B2A2-K-NS | Rabbit Spine | Posterolateral fusion | 100 µg/mL B2A on granules | 6 weeks | Fusion Rate (Manual Palpation) | 80% (vs. 30% for autograft) | [23] |

| P-15 | Rabbit Tibia | 8 mm cortical defect | ABM/P-15 | 15 days | New Bone Formation (%) | 33.5% (vs. 1.2% for control) | [1] |

| PB1d6A9-Pal | Ovariectomized Mouse | Systemic bone loss | 10 mg/kg, weekly IV | 8 weeks | Bone Volume / Total Volume (%) | ~15% (vs. ~7% for vehicle) | [27] |

| Synthetic Peptide | Rat Calvaria | 8 mm critical-size | Peptide + Collagen | 8 weeks | New Bone Area (mm²) | 10.61 (vs. 1.83 for control) | [22] |

ABM: Anorganic Bovine Matrix; IV: Intravenous.

Conclusion and Future Directions

Peptide-based strategies represent a highly promising frontier in bone tissue engineering. Their ability to specifically target and activate key osteogenic signaling pathways like BMP/Smad and Wnt/β-catenin provides a powerful tool for promoting bone repair. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel peptide candidates. Quantitative data from numerous studies consistently demonstrate that peptides can significantly enhance osteoblast differentiation, matrix mineralization, and in vivo bone regeneration.[24][27]

Future research will likely focus on the development of multifunctional peptides that can orchestrate not only osteogenesis but also angiogenesis, which is critical for nutrient supply to the regenerating tissue. Furthermore, optimizing delivery systems and scaffolds to control the spatiotemporal release and presentation of these peptides will be key to translating their therapeutic potential into clinical success.[3] The continued exploration of peptide-mediated bone formation holds great promise for developing safer and more effective treatments for a wide range of bone defects and diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Osteogenic peptides in bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Osteoblast-derived PTHrP is a physiological regulator of bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assembly of collagen-binding peptide with collagen as a bioactive scaffold for osteogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The BMP signaling and in vivo bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bone formation induced by BMP-2 in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Osteocyte Wnt/β-Catenin Signaling Is Required for Normal Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt family members regulating osteogenesis and their origins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro and In Vivo Bone-Forming Effect of a Low-Molecular-Weight Collagen Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ixcellsbiotech.com [ixcellsbiotech.com]

- 19. researchgate.net [researchgate.net]

- 20. Assays of osteogenic differentiation by cultured human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. [PDF] The effects of newly formed synthetic peptide on bone regeneration in rat calvarial defects | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Augmentation of osseous phenotypes in vivo with a synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Bone-Forming Peptide-4 Induces Osteogenic Differentiation and VEGF Expression on Multipotent Bone Marrow Stromal Cells [frontiersin.org]

- 26. Soy Peptide Ameliorate TGF-β1-Mediated Osteoblast Differentiation through Smad and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development of cyclic peptides with potent in vivo osteogenic activity through RaPID-based affinity maturation - PMC [pmc.ncbi.nlm.nih.gov]

Osteoblast-Adhesive Peptides: A Technical Guide to their Signaling Mechanisms in Bone Tissue Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoblast-adhesive peptides (OAPs) are short amino acid sequences designed to mimic the cell-binding domains of extracellular matrix (ECM) proteins, thereby promoting the attachment, proliferation, and differentiation of osteoblasts. These synthetic peptides are of significant interest in bone tissue engineering and for the development of advanced biomaterials for dental and orthopedic applications. By functionalizing implant surfaces with OAPs, it is possible to enhance osseointegration and accelerate bone healing. This technical guide provides an in-depth overview of the signaling pathways activated by two major classes of OAPs: RGD-containing peptides and the KRSR peptide.

Core Signaling Pathways Activated by Osteoblast-Adhesive Peptides

Osteoblast-adhesive peptides primarily initiate intracellular signaling through two distinct types of cell surface receptors: integrins and heparan sulfate (B86663) proteoglycans (HSPGs). The subsequent signaling cascades converge on key pathways that regulate osteoblast function, including the Focal Adhesion Kinase (FAK), Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

RGD Peptides: Integrin-Mediated Signaling

The arginine-glycine-aspartic acid (RGD) sequence is a well-characterized cell adhesion motif found in numerous ECM proteins such as fibronectin and vitronectin.[1][2] RGD peptides primarily mediate their effects by binding to integrins, a family of transmembrane heterodimeric receptors. In osteoblasts, the α5β1 and αv-containing integrins are key receptors for RGD-containing ligands.[1][3][4] The binding of RGD peptides to integrins triggers a cascade of intracellular events that are crucial for osteoblast adhesion, spreading, and differentiation.

The initial step following integrin engagement by RGD peptides is the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, at sites of cell-matrix adhesion known as focal adhesions.[5] Autophosphorylation of FAK at tyrosine 397 (Y397) creates a binding site for Src family kinases, leading to the full activation of FAK and subsequent phosphorylation of other downstream targets.[6][7] This activation of the FAK signaling pathway is a critical event that connects integrin-mediated adhesion to downstream cellular responses.

Activated FAK can then influence several downstream pathways, including the ERK/MAPK and PI3K/Akt pathways. The FAK-ERK connection is often mediated through the Grb2-Sos-Ras pathway.[5] The PI3K/Akt pathway can also be activated downstream of FAK, playing a crucial role in cell survival, proliferation, and differentiation.[6][8][9]

KRSR Peptides: Proteoglycan-Mediated Signaling

The lysine-arginine-serine-arginine (KRSR) peptide is known to selectively enhance the adhesion of osteoblasts.[1][10][11][12] Unlike RGD peptides, KRSR primarily interacts with heparan sulfate proteoglycans (HSPGs) on the osteoblast cell surface.[3][11][12] Syndecans are a major family of transmembrane HSPGs that act as co-receptors for a variety of signaling molecules, including growth factors and ECM proteins.[13][14]

The downstream signaling cascade initiated by KRSR binding to HSPGs is less well-defined than that of RGD-integrin interactions. However, it is known that HSPG-mediated signaling can crosstalk with integrin and growth factor receptor pathways to regulate cell behavior.[15] For instance, syndecan-4 has been shown to be necessary for the activation of FAK in response to fibronectin binding.[14] It is hypothesized that KRSR may also facilitate binding to αvβ5 integrins, suggesting a potential for dual receptor engagement and synergistic signaling.[12]

The binding of ligands to HSPGs can induce their aggregation and association with the actin cytoskeleton, influencing cell adhesion and spreading.[15] Furthermore, HSPGs can modulate the activity of growth factors like fibroblast growth factors (FGFs) and bone morphogenetic proteins (BMPs) by presenting them to their high-affinity receptors, thereby influencing downstream signaling pathways such as the ERK/MAPK pathway.[16]